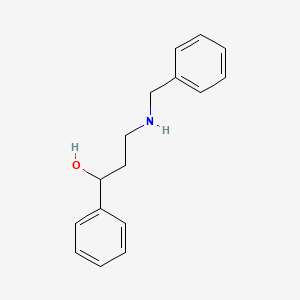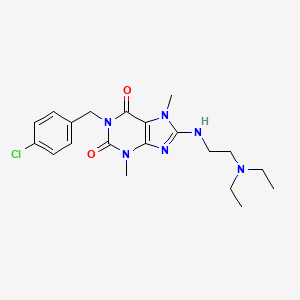
2-(((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)thio)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxadiazoles are a class of organic compounds that contain a five-membered ring structure with three heteroatoms, one of which is oxygen and the other two are nitrogen . The specific compound you mentioned seems to be a derivative of oxadiazole, with additional phenyl and benzoic acid groups .
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives can be determined using various spectroscopic techniques, such as FT-IR, LCMS, and NMR . These techniques can provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis
The chemical reactions involving oxadiazole derivatives can vary widely depending on the specific compound and the conditions. Some oxadiazole derivatives have been found to exhibit various biological activities, which could involve complex chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a specific oxadiazole derivative would need to be determined experimentally. These could include properties like melting point, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One of the notable applications of 1,3,4-oxadiazole derivatives is in the field of corrosion inhibition. For example, derivatives have been synthesized and assessed for their ability to inhibit corrosion of mild steel in sulphuric acid. Studies utilizing gravimetric, electrochemical, SEM, and computational methods have demonstrated that these derivatives form protective layers on the metal surface, thereby reducing corrosion rates significantly (Ammal, Prajila, & Joseph, 2018). This application is crucial for industries where metal durability is essential.
Antimicrobial Activity
The antimicrobial potential of 1,3,4-oxadiazole derivatives has been explored, with compounds showing significant activity against various bacteria and fungi. For instance, synthesized compounds were evaluated for antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus, showcasing their utility as potential antimicrobial agents (R. et al., 2017).
Anticancer Evaluation
The anticancer activity of 1,3,4-oxadiazole derivatives has also been investigated. Compounds synthesized from benzoic acids and other precursors were evaluated against various cancer cell lines, including breast, lung, colon, and ovarian cancer cells. Some derivatives exhibited higher anticancer activities than reference drugs, highlighting their potential for further development into anticancer therapies (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Novel Compounds Synthesis
Research into 1,3,4-oxadiazole derivatives extends to the synthesis of novel compounds with diverse applications. For example, derivatives with antifungal activity have been synthesized, demonstrating the versatility of this chemical structure in creating compounds that could lead to new antifungal drugs (Nimbalkar, Tupe, Vázquez, Khan, Sangshetti, & Nikalje, 2016).
Wirkmechanismus
Target of Action
Oxadiazole derivatives, which include this compound, have been found to exhibit a broad spectrum of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties. These activities suggest that the compound may interact with a variety of molecular targets involved in these biological processes.
Mode of Action
For instance, some oxadiazole derivatives have been found to inhibit tyrosine kinase and cathepsin K , enzymes that play crucial roles in cell signaling and bone remodeling, respectively.
Biochemical Pathways
For instance, its anticancer activity suggests that it may interfere with pathways involved in cell proliferation and survival .
Result of Action
For example, its anticancer activity suggests that it may induce cell death or inhibit cell proliferation in cancer cells .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-16(20)12-8-4-5-9-13(12)22-10-14-17-18-15(21-14)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEDEKACMLWWTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CSC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,7-dimethyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2999079.png)

![N-(3-acetamidophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2999083.png)
![8-(5-Chlorothiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2999084.png)

![9-(4-bromophenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2999087.png)
![4-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2999088.png)
![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2999089.png)

![1-[1,1'-Biphenyl]-4-yl-3-[(4-chlorophenyl)sulfonyl]-1-propanone](/img/structure/B2999093.png)


![N'-(2-hydroxypropyl)-N-[(4-methoxyphenyl)methyl]oxamide](/img/structure/B2999099.png)

